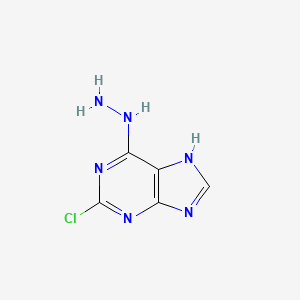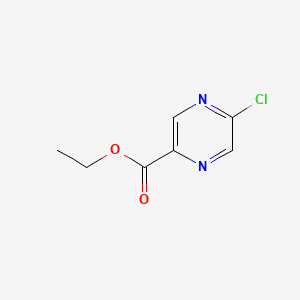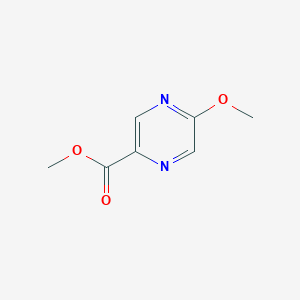
2-cloro-6-hidrazinil-9H-purina
Descripción general
Descripción
2-chloro-6-hydrazinyl-9H-purine is a useful research compound. Its molecular formula is C5H5ClN6 and its molecular weight is 184.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-6-hydrazinyl-9H-purine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-6-hydrazinyl-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-hydrazinyl-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncología: Síntesis de Agentes Antiproliferativos
La 2-cloro-6-hidrazinil-9H-purina sirve como precursor en la síntesis de análogos de nucleósidos con posibles propiedades antiproliferativas. Estos compuestos se evalúan por su eficacia contra líneas celulares cancerosas, como la leucemia mieloide aguda humana . La capacidad de inhibir la proliferación celular hace que estos derivados sean valiosos para desarrollar nuevos agentes quimioterapéuticos.
Enzimología: Diseño de Inhibidores
En la investigación enzimológica, este compuesto se utiliza para diseñar inhibidores que pueden modular la actividad de enzimas específicas involucradas en el metabolismo de nucleótidos. Esto tiene implicaciones para comprender los mecanismos de la enfermedad y desarrollar terapias dirigidas .
Biología Molecular: Estudios de Expresión Genética
Los investigadores utilizan la this compound para estudiar la expresión y regulación genética. Al incorporar bases de purina modificadas en los ácidos nucleicos, los científicos pueden investigar los efectos de estas modificaciones en los procesos de transcripción y traducción .
Inmunología: Investigación de los Receptores de Adenosina
Este químico es fundamental para crear análogos que actúan sobre los receptores de adenosina. Estos receptores juegan un papel crucial en las respuestas inmunitarias, y modular su actividad puede conducir a nuevos tratamientos para enfermedades autoinmunitarias y afecciones inflamatorias .
Farmacología: Metabolismo y Farmacocinética de los Medicamentos
Los derivados del compuesto se utilizan para estudiar el metabolismo y la farmacocinética de los medicamentos. Comprender cómo se metabolizan y distribuyen los medicamentos en el cuerpo puede informar sobre las dosis y los métodos de administración para lograr el máximo efecto terapéutico .
Neurología: Estrategias Neuroprotectoras
En neurología, los derivados de la this compound se exploran por sus propiedades neuroprotectoras. Tienen el potencial de proteger las neuronas del daño, lo cual es beneficioso para tratar enfermedades neurodegenerativas .
Virología: Desarrollo de Compuestos Antivirales
La capacidad del compuesto para interferir con la síntesis de ácidos nucleicos lo convierte en un candidato para el desarrollo de medicamentos antivirales. Se puede utilizar para crear compuestos que inhiban la replicación viral, particularmente en los virus de ARN .
Bioquímica: Biología Estructural e Interacción de Proteínas
Finalmente, en bioquímica, la this compound se utiliza para estudiar las interacciones de proteínas y la biología estructural. Al modificar las proteínas con derivados de purina, los investigadores pueden dilucidar las relaciones estructura-función fundamentales para los procesos biológicos .
Mecanismo De Acción
Mode of Action
As a purine derivative, it may interact with its targets by mimicking the structure of natural purines, thereby interfering with their normal function .
Biochemical Pathways
The biochemical pathways affected by 2-chloro-6-hydrazinyl-9H-purine are not well-documented. Given its structural similarity to other purines, it may potentially affect pathways involving purine metabolism. More research is needed to confirm this .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
As a purine derivative, it may potentially interfere with DNA replication, RNA transcription, or protein synthesis, but more research is needed to confirm these effects .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-hydrazinyl-9H-purine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as human epidermal receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) . These interactions are typically inhibitory, leading to a reduction in the activity of these enzymes, which are often overexpressed in cancer cells.
Cellular Effects
The effects of 2-chloro-6-hydrazinyl-9H-purine on various cell types are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This compound influences cell signaling pathways by inhibiting kinase activity, which in turn affects gene expression and cellular metabolism. The inhibition of key kinases disrupts the signaling pathways that promote cell growth and survival, leading to reduced cell viability and increased cell death.
Molecular Mechanism
At the molecular level, 2-chloro-6-hydrazinyl-9H-purine exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling proteins . This inhibition leads to a cascade of events that result in altered gene expression and reduced cellular proliferation. Additionally, the compound may induce changes in the expression of pro-apoptotic and anti-apoptotic genes, further promoting cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-6-hydrazinyl-9H-purine have been observed to change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its activity may degrade over extended periods, leading to reduced efficacy in long-term studies. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 2-chloro-6-hydrazinyl-9H-purine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Chloro-6-hydrazinyl-9H-purine is involved in several metabolic pathways, particularly those related to purine metabolism . It interacts with enzymes such as adenosine deaminase and xanthine oxidase, affecting the levels of metabolites like adenosine and xanthine. These interactions can alter metabolic flux and influence the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 2-chloro-6-hydrazinyl-9H-purine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester or transport it to specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-chloro-6-hydrazinyl-9H-purine is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . The compound may also be directed to specific organelles through targeting signals or post-translational modifications, enhancing its ability to modulate cellular processes at precise locations within the cell.
Propiedades
IUPAC Name |
(2-chloro-7H-purin-6-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFNQRYMMJROEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968877 | |
| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5404-88-6 | |
| Record name | 5404-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)






